Methyl 3-amino-4-phenylbutanoate
Overview
Description
Methyl 3-amino-4-phenylbutanoate is a derivative of 3-amino-4-phenylbutanoic acid, which is a component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Bestatin is known for its role in the treatment of cancer and infections . The compound contains an amino group and a phenyl group, which are significant in its reactivity and interaction with biological molecules.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a closely related compound, was achieved from a stereoselective aldimine coupling reaction . Additionally, the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid was performed by reacting the hydrochloride salt with triethyl orthoformate and sodium azide in acetic acid . These methods highlight the versatility in synthesizing amino acid derivatives with potential biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid was determined by X-ray analysis of its methyl ester hydrobromide . Similarly, the crystal structure of diethylamine salts of 2-(4-substituted phenyl)-3-methylbutanoic acids was analyzed, confirming the molar ratio of the acid to the amine . These studies are crucial for understanding the three-dimensional arrangement of atoms in these compounds, which affects their biological activity.
Chemical Reactions Analysis
The reactivity of the amino and carboxy terminal groups in 4-amino-3-phenylbutanoic acid has been utilized to prepare tetrazole-containing derivatives . This demonstrates the potential for chemical modification of the compound to create derivatives with different properties or enhanced biological activity. The formation of hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate also indicates the ability of these compounds to participate in specific molecular interactions .
Physical and Chemical Properties Analysis
The physical properties such as melting points and crystallization behavior of these compounds have been reported, which are important for their characterization and purity assessment . The chemical properties, including reactivity descriptors and spectroscopic properties, have been studied using various techniques like NMR, IR, and UV-Vis spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the electronic structure, stability, and potential reactivity of the compounds.
Scientific Research Applications
1. Derivative Synthesis
Methyl 3-amino-4-phenylbutanoate is used in the synthesis of various derivatives. For instance, it is involved in producing tetrazole-containing derivatives through reactions that utilize its amino and carboxy terminal groups (Putis, Shuvalova, & Ostrovskii, 2008).
2. X-Ray Crystallography
This compound is also used in X-ray crystallography for determining the structure of new amino acid components in certain pharmaceuticals, as shown in the study of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
3. Chemical Synthesis
It serves as a precursor in the efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, which are important peptide bond isosteres (May & Abell, 1999).
4. Inhibitor Discovery
This compound derivatives have been discovered as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, suggesting potential applications in the development of novel antibacterial agents (Li et al., 2011).
5. Anticancer Research
Its derivatives have also been studied in anticancer research, as seen in the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes (Basu Baul, Basu, Vos, & Linden, 2009).
6. Reaction Studies
Studies involving this compound also include reaction studies with other compounds, demonstrating its versatility in organic chemistry (Gein, Kasimova, Aliev, & Vakhrin, 2010).
7. Synthesis and Biological Activity
Research into the synthesis and biological activity of novel compounds, including this compound derivatives, contributes to drug discovery and development (Yancheva et al., 2015).
8. Asymmetric Synthesis
This compound is integral in asymmetric synthesis processes, which are crucial in the production of various pharmaceutical compounds (Ha, Ahn, & Lee, 1999).
9. Quantum Chemical Studies
Quantum chemical computations and molecular docking studies involving 4-amino-3-phenylbutanoic acid, a related compound, aid in understanding its molecular structure and potential as an anticonvulsant (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Safety and Hazards
“Methyl 3-amino-4-phenylbutanoate” is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . These statements correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
methyl 3-amino-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNXWNUTVYGPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556737 | |
Record name | Methyl 3-amino-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129042-93-9 | |
Record name | Methyl 3-amino-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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